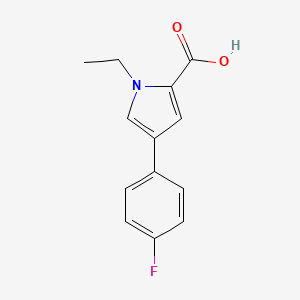

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized via multicomponent reactions (MCRs). These reactions typically involve the reaction of an amine, a carbonyl compound, and a α-halocarbonyl or α-cyanocarbonyl compound .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” can undergo would depend on its exact structure and the conditions used.Scientific Research Applications

Biomarker Applications in Tobacco-Related Cancer Research

1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid may not have been directly studied, but its structural analogs and related compounds are frequently analyzed in the context of cancer research and biomarker discovery. For instance, the assessment of carcinogen metabolites in human urine, including various aromatic amines and heterocyclic compounds similar in structure or function to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is essential for understanding the links between tobacco exposure and cancer risk. These studies highlight the importance of identifying and quantifying specific carcinogens and their metabolites to evaluate exposure levels and potential health risks associated with tobacco use (Hecht, 2002).

Environmental Impact of Fluorinated Compounds

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) explores the environmental presence and effects of fluorinated compounds. These studies provide a broader context for understanding the environmental behavior and potential risks of various fluorinated substances, including those structurally related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The focus on the environmental releases, persistence, and human exposure of these compounds underlines the necessity for further research and risk assessment for safer environmental practices (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is crucial for understanding the environmental fate of these substances. Studies review the biodegradability of important precursors and the impact of microbial action on their transformation and ultimate degradation. These insights are vital for assessing the environmental persistence and potential toxicity of polyfluoroalkyl substances, guiding the development of strategies to mitigate their effects on ecosystems (Liu & Mejia Avendaño, 2013).

Synthesis and Industrial Applications

The synthesis of fluorinated biphenyl compounds, serving as key intermediates in the manufacture of various pharmaceuticals and agrochemicals, demonstrates the industrial relevance of fluorinated aromatic compounds. While not directly related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, these studies showcase the methodologies and applications of fluorinated compounds in creating valuable products. Such research underlines the importance of developing efficient, cost-effective synthetic routes for fluorinated compounds, including potential derivatives of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (Qiu et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDPASDXDBGZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)